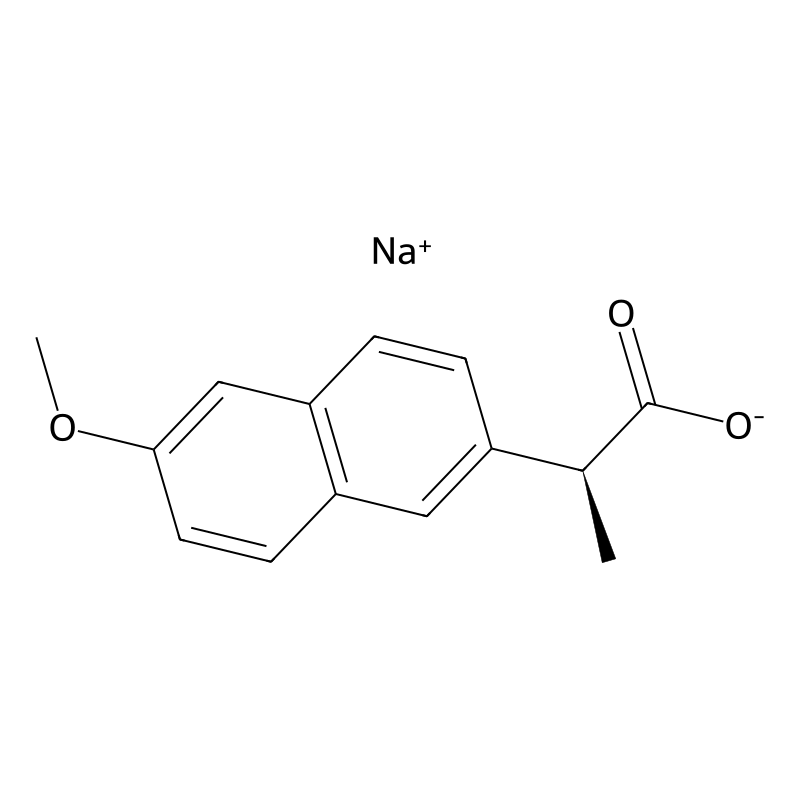

Naproxen Sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

polymorphic and pseudopolymorphic properties of naproxen sodium hydrates

Solid Forms of Naproxen Sodium

The table below summarizes the key characteristics of the identified solid forms.

| Solid Form | Chemical Notation | Key Characteristics | Transformation Behavior |

|---|---|---|---|

| Anhydrate (AH) | NapSo•0•H2O [1] | Basis for comparison; better processability than free acid [2]. | At 25°C, transforms directly to DH-II; at 50°C, transforms stepwise to MH then DH-I [3] [4]. |

| Monohydrate (MH) | NapSo•1•H2O [1] | Layered structure with Na+/carboxylate/H2O sections [5]. | Hydrates to form DH-I; a key intermediate in the dehydration of DH-I [3] [4]. |

| Dihydrate I (DH-I) | NapSo•2•H2O [1] | Polymorph; structure similar to MH in naproxen region (face-to-face naphthalene rings) [5]. | Transforms sequentially to MH then to AH upon dehydration [5] [3]. |

| Dihydrate II (DH-II) | NapSo•2•H2O [1] | Polymorph; structure comparable to AH in naproxen region (edge-to-face naphthalene rings) [5]. | Transforms directly to AH upon dehydration; transforms to tetrahydrate more readily than DH-I [5] [3]. |

| Tetrahydrate (TH) | NapSo•4•H2O [1] | Higher hydrate form. | Forms more readily from DH-II than from DH-I [3]. |

Transformation Pathways

The transformation between these solid forms is highly dependent on temperature and humidity, forming a complex landscape. The pathways can be summarized in the following diagram:

Transformation pathways of this compound hydrates are influenced by temperature and humidity [3] [4].

These structural relationships allow for topotactic transformations (solid-state reactions with minimal structural change) between AH and DH-II, and between MH and DH-I. Transformations between other pairs require significant molecular reorganization and are non-topotactic [5].

Impact of Pharmaceutical Processing

Manufacturing processes like granulation and tableting can induce phase transformations, affecting final product performance.

- Granulation: During fluid bed granulation with water, the process can be controlled to yield a mixture of hydrates. A key parameter is the maximum water content after spraying; a Loss on Drying (LOD) of at least 21% was found to be critical for achieving a mixture of dihydrate and tetrahydrate, which leads to optimal drug release [2] [1].

- Tablet Compression: The high pressure of compression can cause significant phase changes. Tableting granules with the optimal hydrate mixture still results in the formation of a large quantity of amorphous structures alongside this compound Monohydrate. This compression-induced amorphization can worsen drug release if the initial granules are not prepared correctly [2].

The following workflow illustrates a typical experiment to monitor these transformations:

Experimental workflow for monitoring solid-form transformations during pharmaceutical processing.

Analytical Techniques for Characterization

A combination of analytical techniques is essential for identifying and quantifying the different solid forms.

| Technique | Primary Application | Key Insights from Studies |

|---|---|---|

| X-ray Powder Diffraction (XRPD / PXRD) | Phase identification and quantification. | Used with Rietveld refinement for quantitative analysis of hydrate mixing ratios in granules and tablets [2] [5]. |

| Thermal Analysis (TGA, DSC) | Monitoring dehydration processes and thermal events. | TGA shows weight loss steps for dehydration; DSC melting points and enthalpies can identify forms and detect crystallinity changes in final formulations [6] [3]. |

| Solid-State NMR (ssNMR) | Probing local chemical environment. | 13C and 23Na MAS NMR used to distinguish between dihydrate polymorphs (DH-I and DH-II) and validate crystal structures [5]. |

| Vibrational Spectroscopy (FTIR, Raman) | Fingerprinting and detecting phase changes. | Useful for identifying polymorphs; spectra of formulations show reduced crystalline API peak heights, suggesting process-induced crystallinity reduction [6]. |

| Dynamic Vapour Sorption (DVS) | Studying hydrate stability and transformation pathways. | Used with variable-humidity XRPD to map transformation pathways between solid forms as a function of temperature and humidity [3]. |

Key Considerations for Drug Development

- Form Selection: The chosen solid form must demonstrate not only thermodynamic stability but also robustness under manufacturing conditions. Understanding the complete transformation landscape helps de-risk the late appearance of new, more stable polymorphs [7].

- Process Control: Critical process parameters (CPPs) like granulation water content and drying temperature must be tightly controlled. As one study demonstrated, ensuring a high enough water content during spraying (LOD ≥21%) is a CPP for achieving a hydrate mixture that delivers fast drug release after tableting [2] [1].

- Performance Impact: The solid form directly impacts dissolution and bioavailability. Compression can create amorphous content, which may enhance or impair dissolution. The formation of amorphous structures during tableting was linked to worsened drug release when initial granules were suboptimal [2] [6].

References

- 1. Improving the drug release of this compound tablets by ... [sciencedirect.com]

- 2. Improving the drug release of Naproxen tablets by preparing... Sodium [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Solid-Form Landscape of Pharmaceutical Hydrates ... [link.springer.com]

- 4. transformation pathways of the sodium naproxen ... [pubmed.ncbi.nlm.nih.gov]

- 5. Structural basis for the transformation pathways of ... [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of the Effect of the Tablet Matrix ... [pmc.ncbi.nlm.nih.gov]

- 7. A robust crystal structure prediction method to support ... [nature.com]

CYP2C9 genotype impact on naproxen sodium metabolism

Pharmacokinetic Impact of CYP2C9 Polymorphisms

The table below summarizes key pharmacokinetic (PK) parameter changes for naproxen and its metabolite based on CYP2C9 genotype, synthesizing data from clinical and in vitro studies.

| Parameter | CYP2C9 1/1 (Ancestral/Reference) | CYP2C9 *2 and/or *3 (Variant) | Study Context & Notes |

|---|---|---|---|

| Apparent Volume of Distribution (Vd/F) | 98.86 L (55.58–322.07) | 380.22 L (261.84–1097.99) | Human study; oral fluid; p < 0.05 [1]. |

| Elimination Constant (Kel) | 0.84 1/h (0.69–1.34) | 1.86 1/h (1.09–4.06) | Human study; oral fluid; p < 0.05 [1]. |

| Catalytic Efficiency (kcat/Km) | Baseline (WT CYP2C9) | 16.5-fold increase with dapsone | In vitro; recombinant enzyme system; dapsone acts as an activator [2]. |

| Metabolite (6-O-desmethylnaproxen) PK | No significant difference | No significant difference | Human study; most PK parameters of the metabolite were not significantly altered between groups [1]. |

| Area Under Curve (AUC) & Clearance | Reference values | No significant difference (1/3 vs. 1/1) | Human study; Korean population; single 275 mg dose [3]. |

Molecular Mechanisms and Experimental Evidence

Metabolic Pathway and Key Residues

Naproxen is primarily metabolized by CYP2C9 via O-demethylation to its major metabolite, 6-O-desmethylnaproxen [1]. Recent research has elucidated that the activation of naproxen metabolism by dapsone occurs through positive heterotropic cooperativity within the enzyme's active site, rather than binding at a distinct effector site [2].

- Critical Residues: Molecular dynamics simulations and site-directed mutagenesis have identified Phe114 and Phe476 as crucial for substrate and effector binding. Aromatic stacking interactions between these phenylalanine residues, naproxen, and dapsone stabilize a binding configuration that enhances catalysis [2].

- Substrate Specificity: This activation is not universal for all NSAIDs. Dapsone activates the metabolism of planar propionic acid derivatives like naproxen and flurbiprofen but does not affect the metabolism of the non-planar drug diclofenac [2].

The following diagram illustrates the metabolic pathway of naproxen and the molecular mechanism of CYP2C9 activation by dapsone.

Conflicting Clinical Findings

The clinical impact of CYP2C9 polymorphisms on naproxen PK is an area of ongoing research, with studies reporting seemingly conflicting results.

- Significant Differences Reported: A 2022 study found significant differences in Vd/F and Kel between ancestral (*1) and variant (*2/*3) carriers, suggesting that polymorphisms can alter naproxen disposition. This study also reported higher prostaglandin E2 (PGE2) levels in the variant group, indicating a potential pharmacodynamic impact on COX-2 inhibition [1].

- No Significant Differences Reported: Conversely, a 2009 study in a Korean cohort found no significant differences in AUC or oral clearance between CYP2C9*1/*1 and CYP2C9*1/*3 genotypes following a single 275 mg dose [3].

These discrepancies may be attributed to factors such as study population genetics, sample size, naproxen dosage, and the sensitivity of the bioanalytical method (e.g., LC-MS/MS in oral fluid vs. HPLC in plasma).

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are summaries of the key methodologies used in the cited studies.

Clinical Pharmacokinetic Study in Oral Fluid [1]

- Subjects & Genotyping: 28 volunteers pre-genotyped for CYP2C9 (16 *1/*1, 12 with *2 or *3). Genotyping can be performed on DNA from oral fluid or blood.

- Dosing & Sampling: A single 500 mg naproxen sodium tablet administered orally. Oral fluid samples collected sequentially before and after dosing over 96 hours.

- Sample Analysis:

- Analyte Extraction: Used Microextraction by Packed Sorbent (MEPS) for clean-up.

- Quantification: LC-MS/MS with a Shim-Pack XR-ODS 75L × 2.0 column.

- Mobile Phase: Methanol and 10 mM ammonium acetate (70:30, v/v).

- Key Metrics: Total run time 3 min, lower limit of quantification (LLOQ) of 2.4 ng/mL for both naproxen and its metabolite.

- PK/PD Analysis: Non-compartmental analysis using software like Phoenix WinNonlin. PGE2 levels measured as a PD marker for COX-2 inhibition.

In Vitro Enzyme Kinetics and Activation Studies [2]

- Enzyme Preparation: Wild-type and mutant (e.g., F114A, F476A) CYP2C9 co-expressed with cytochrome P450 reductase in E. coli.

- Incubation Conditions:

- Substrate: S-naproxen.

- Effector: Dapsone.

- System: Recombinant enzyme incubations with NADPH-generating system.

- Metabolite Measurement: Quantification of O-desmethylnaproxen using techniques like HPLC or LC-MS.

- Data Modeling: Kinetic data (velocity vs. substrate concentration) fitted to appropriate models (e.g., Michaelis-Menten, two-site effector model) to determine Km, Vmax, and fold-activation.

- Molecular Dynamics Simulations (MDS): Used to model ligand binding and interactions within the CYP2C9 active site, providing a structural basis for kinetic findings.

The workflow for conducting these investigations is summarized in the diagram below.

Key Takeaways for Research and Development

- Consider Genotype in Study Design: When designing clinical trials for naproxen or similar NSAIDs, stratifying subjects by CYP2C9 genotype (*1, *2, *3) can help identify sub-populations with altered PK/PD [1].

- Leverage Advanced Analytical Techniques: The use of sensitive LC-MS/MS methods and non-invasive matrices like oral fluid can robustly capture PK differences [1].

- Explore Allosteric Interactions: The discovery of dapsone as an activator of CYP2C9 reveals a potential for drug-drug interactions and offers a model system for studying the complex allosteric behavior of CYP enzymes [2].

References

6-O-desmethylnaproxen metabolite profile

Metabolic Pathways and Formation

Naproxen is primarily metabolized by cytochrome P450 enzymes (CYP1A2, CYP2C8, and CYP2C9) to form 6-O-desmethylnaproxen (DM-NAP) through O-demethylation [1]. This metabolite then undergoes significant Phase II conjugation [2].

The table below summarizes the metabolic fate of DM-NAP:

| Pathway | Conjugate Type | Key Enzymes Involved | Notes |

|---|---|---|---|

| Glucuronidation | Acyl Glucuronide (NAP-AG) | UGTs (unspecified) | Primary clearance route; up to 95% of naproxen dose recovered as conjugate in urine [1]. Chemically unstable; can form protein adducts, but immunogenic role not confirmed for naproxen [1]. |

| Sulfation | Sulfate Conjugate | SULT1A1, SULT1B1, SULT1E1 [2] | Accounts for ~11% of excreted dose [2]. SULT1A1 likely major contributor due to high affinity and expression in liver/intestines [2]. |

This metabolic pathway can be visualized as a straightforward workflow:

Diagram: The primary metabolic pathways of Naproxen leading to its key metabolite, 6-O-desmethylnaproxen (DM-NAP), and its subsequent conjugates.

Quantitative Pharmacokinetic Data

A 2022 pharmacokinetic study analyzed levels of naproxen and DM-NAP in saliva, revealing how a co-administered drug (esomeprazole) can alter metabolism [3].

The table below summarizes the pharmacokinetic parameters of Naproxen and 6-O-desmethylnaproxen when administered alone and with esomeprazole:

| Pharmacokinetic Parameter | Naproxen (alone) | Naproxen (with Esomeprazole) | 6-O-desmethylnaproxen (alone) | 6-O-desmethylnaproxen (with Esomeprazole) |

|---|---|---|---|---|

| Tmax (h) | 0.17 (0.13-1.95) [3] | 13.18* (10.12-27.15) [3] | 15.82 ± 13.66 [3] | 19.5 ± 20.06 [3] |

| Cmax (μg/mL) | 4.60 ± 2.50 [3] | 2.04* ± 0.78 [3] | 0.480 ± 0.10 [3] | 0.34 ± 0.18 [3] |

| AUC0-t (h*μg/mL) | 2.97 (1.82-7.87) [3] | 82.06* (51.90-157.00) [3] | 20.62 (2.93-43.49) [3] | 9.48 (0.96-50.45) [3] |

| Clearance (Cl/F) | 7.29 (3.17-16.23) μg/h [3] | 0.01* (0.005-0.01) μg/h [3] | 0.39 ± 0.38 μg/h [3] | 0.65 ± 0.53 μg/h [3] |

| Half-Life (T1/2, h) | 0.12 (0.09-1.35) [3] | 9.16* (7.16-41.40) [3] | 10.96 ± 9.47 [3] | 13.51 ± 13.90 [3] |

Note: Data presented as mean ± SD or median (interquartile range). * indicates a statistically significant difference (p < 0.05) from the "naproxen alone" group. Tmax: Time to maximum concentration; Cmax: Maximum concentration; AUC0-t: Area under the concentration-time curve from zero to the last measurable point.

Analytical Protocol: LC-MS/MS Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for simultaneous quantification of naproxen and DM-NAP in biological samples like saliva [3] [4].

- Sample Preparation: Perform liquid-liquid extraction of saliva samples using ethyl acetate and HCl.

- LC System:

- Column: Shim-Pack XR-ODS 75Lx2.0 with a C18 pre-column.

- Temperature: 40°C.

- Mobile Phase: Methanol and 10 mM ammonium acetate (70:30, v/v).

- Flow Rate: 0.3 mL/min.

- Run Time: 5 minutes per sample.

- MS/MS Detection:

- Instrument: Triple Quadrupole Mass Spectrometer (e.g., Shimadzu 8040).

- Ionization Mode: Electrospray Ionization (ESI), with monitored selection for naproxen and DM-NAP.

- Source Conditions: Capillary voltage 4.5 kV, source temperature 250°C, desolvation temperature 350°C.

- Gas: Nitrogen as mist gas (3.0 L/min), argon as collision gas.

- Mode: Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.

The experimental workflow for this protocol is as follows:

Diagram: The LC-MS/MS analytical workflow for quantifying Naproxen and its metabolite DM-NAP in saliva samples.

Clinical Significance in Liver Injury

The most significant recent finding regarding DM-NAP is its potential role in idiosyncratic drug-induced liver injury (DILI). A 2023 study provided evidence of an immune-mediated mechanism [1].

- T-Cell Activation: The study identified CD4+ and CD8+ T-cell infiltration in the liver of a patient with NSAID-induced liver injury. Using blood samples from patients with confirmed naproxen-DILI, researchers found that T-cells were specifically activated by DM-NAP, but not by the parent drug naproxen (NAP), its acyl glucuronide (NAP-AG), or protein adducts [1].

- Mechanism: This T-cell response was memory-driven and HLA-DQ restricted, indicating an adaptive, antigen-specific immune response. This provides a potential mechanistic basis for rare DILI cases associated with naproxen use [1].

Summary

For researchers, the profile of 6-O-desmethylnaproxen is defined by its role as the major oxidative metabolite of naproxen, undergoing extensive Phase II conjugation. Accurate quantification is achieved via robust LC-MS/MS protocols. Most notably, emerging evidence identifies DM-NAP as a potential trigger for a T-cell-mediated immune response in susceptible individuals, explaining the rare hepatotoxicity linked to naproxen.

References

pharmacogenetics of naproxen adverse effects

Introduction to Naproxen Pharmacogenetics

Naproxen, a propionic acid-derived nonsteroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the non-selective inhibition of cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis [1]. While generally well-tolerated, its use is associated with a risk of serious adverse effects, including upper gastrointestinal (GI) bleeding and hepatotoxicity [1] [2] [3]. A key source of interindividual variability in naproxen response and toxicity lies in pharmacogenetics, specifically polymorphisms in the gene encoding the cytochrome P450 enzyme CYP2C9, which is the major enzyme responsible for metabolizing naproxen to its primary inactive metabolite, 6-O-desmethylnaproxen [1] [4]. Understanding these genetic influences is crucial for personalized prescribing to maximize efficacy and minimize harm.

Genetic Variants & Pharmacokinetic Impact

The CYP2C9 enzyme exhibits genetic polymorphisms that significantly alter the pharmacokinetic (PK) profile of naproxen. The most studied variants are the single nucleotide polymorphisms (SNPs) defining the *2 (rs1799853, Arg144Cys) and *3 (rs1057910, Ile359Leu) alleles, which result in reduced enzyme activity.

A 2022 clinical study meticulously detailed the PK differences by genotyping 28 volunteers and administering a single 500 mg oral dose of naproxen [4]. The results are summarized in the table below.

Table 1: Key Pharmacokinetic Parameters of Naproxen in Oral Fluid by CYP2C9 Genotype [4]

| Pharmacokinetic Parameter | CYP2C9 *1/*1 (Ancestral, n=16) | CYP2C9 *2 and/or *3 (Mutated, n=12) | p-value |

|---|---|---|---|

| Elimination Constant (K~el~, 1/h) | 0.84 (0.69 - 1.34) | 1.86 (1.09 - 4.06) | < 0.05 |

| Volume of Distribution (V~d~/F, L) | 98.86 (55.58 - 322.07) | 380.22 (261.84 - 1097.99) | < 0.05 |

| Area Under the Curve (AUC~0-t~) | (Data presented in study) | (Data presented in study) | Not Significant |

| Time to Max Concentration (T~max~) | (Data presented in study) | (Data presented in study) | Not Significant |

| Max Concentration (C~max~) | (Data presented in study) | (Data presented in study) | Not Significant |

Note: Data presented as median (range).

This PK data demonstrates that individuals with variant alleles have a significantly larger volume of distribution and a faster elimination rate. This paradoxical finding—where reduced metabolizers show faster elimination—may be related to complex distribution and clearance mechanisms in oral fluid, highlighting the need for further plasma correlation studies [4].

Detailed Experimental Protocol for PK/PD Analysis

The following methodology, adapted from a 2022 study, provides a robust framework for investigating the pharmacogenetics of naproxen [4].

- 1. Chemicals and Reagents: Naproxen (C~14~H~14~O~3~), 6-O-desmethylnaproxen (C~13~H~12~O~3~), prostaglandin E2 (PGE2, C~20~H~32~O~5~), and an internal standard (e.g., piroxicam). Use HPLC-grade methanol, ammonium acetate, and other reagents. Purified water from a system like Milli-Q is required.

- 2. Volunteer Selection and Genotyping: Recruit healthy volunteers previously genotyped for CYP2C9 (e.g., 16 with ancestral genotype

*1/*1and 12 with variant genotypes*2or*3). The study must be approved by an institutional ethics committee, and all participants must provide written informed consent. - 3. Sample Collection for PK:

- Collect oral fluid (unstimulated) sequentially before and after a single 500 mg oral dose of naproxen sodium.

- Time Points: 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 5, 6, 8, 11, 24, 48, 72, and 96 hours.

- Centrifuge samples at 2500 rpm for 10 minutes and store the supernatant at -20°C until analysis.

- 4. Sample Collection for Pharmacodynamics (PD):

- Use the same oral fluid samples to quantify PGE2 levels as a biomarker for COX-2 inhibition, reflecting the anti-inflammatory effect [4].

- 5. LC-MS/MS Analysis:

- Chromatography: Use a Shim-Pack XR-ODS 75L × 2.0 column with a C18 pre-column at 40°C. The mobile phase is a mixture of methanol and 10 mM ammonium acetate (70:30, v/v) with an injection flow of 0.3 mL/min. The total run time is 3 minutes.

- Mass Spectrometry: Operate in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity.

- Sample Preparation: Employ Microextraction by Packed Sorbent (MEPS) for clean-up and analyte concentration.

- 6. Data and Statistical Analysis:

- Calculate PK parameters (AUC~0-t~, Cl/F, V~d~/F, t~1/2~, K~el~, T~max~, C~max~) using non-compartmental analysis in software such as Phoenix WinNonlin.

- Compare PK parameters and PGE2 levels between genotype groups using non-parametric tests (e.g., Wilcoxon rank-sum) with a significance level of p < 0.05.

Experimental PK/PD workflow.

Clinical Implications & Adverse Effect Risks

Reduced CYP2C9 metabolism increases systemic exposure to naproxen, elevating the risk of concentration-dependent adverse effects.

Table 2: Clinical Adverse Effects and Genetic Risk Associations

| Adverse Effect | Pathophysiological Mechanism | Associated Risk Factors & Genetic Link |

|---|

| Upper GI Bleeding & Ulceration | COX-1 inhibition in gastric mucosa reduces cytoprotective prostaglandins [3]. | Clinical: Age >65, history of ulcers, H. pylori, concomitant SSRIs/anticoagulants [1] [3].

Genetic: CYP2C9 variant alleles (*2, *3) linked to increased GI bleed risk due to higher drug exposure [1]. |

| Hepatotoxicity | Idiosyncratic, potentially via reactive metabolite formation or COX inhibition disrupting hepatocyte function [2]. | Clinical: Can occur within 1-12 weeks of treatment; presents as acute hepatitis or cholestasis [2].

Genetic: The role of CYP2C9 is suspected but requires further characterization. Cross-reactivity with other propionic acid NSAIDs (e.g., fenoprofen) is documented [2]. |

| Cardiovascular/Renal | COX-2 inhibition leads to reduced prostaglandin-mediated vasodilation and increased blood pressure [1]. | Clinical: Naproxen may have a lower CV risk profile compared to other NSAIDs [1].

Genetic: Limited direct evidence for CYP2C9 role in CV risk with naproxen. |

Clinical Implementation & Decision Support

Integrating pharmacogenetic data into clinical practice via Clinical Decision Support (CDS) systems can guide safer prescribing.

- Evidence for CDS: A 2025 study demonstrated that interruptive CDS alerts for NSAIDs with PGx implications (e.g., ibuprofen, celecoxib) led to an initial acceptance rate of 62.6%, which rose to 96.1% for NSAID-naïve patients [5].

- Naproxen as an Alternative: For patients with variant CYP2C9 phenotypes requiring an NSAID, naproxen is often recommended as a genetically suitable alternative because its metabolism is less dependent on CYP2C9 compared to other NSAIDs like celecoxib or ibuprofen [5]. In the study, naproxen accounted for 55.26% of all alternative NSAID orders placed after a CDS alert [5].

CDS logic for CYP2C9-guided prescribing.

Future Research Directions

Despite progress, critical knowledge gaps remain. Future research should focus on:

- DDGIs (Drug-Drug-Gene Interactions): Systematically investigating how concomitant medications (e.g., SSRIs, which increase bleeding risk) interact with CYP2C9 genetics to modulate naproxen toxicity [6].

- Prospective Outcomes Studies: Conducting large-scale, prospective trials to definitively establish if preemptive CYP2C9 genotyping reduces the incidence of serious GI and hepatic adverse events in naproxen users.

- Mechanistic Models: Developing and validating Physiologically Based Pharmacokinetic (PBPK) models incorporating CYP2C9 polymorphisms to predict naproxen exposure and optimize dosing regimens [4].

References

- 1. - Wikipedia Naproxen [en.wikipedia.org]

- 2. Naproxen - LiverTox - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 3. Pharmacogenomics of NSAID-Induced Upper ... [frontiersin.org]

- 4. CYP2C9 Polymorphism Influence in PK/PD Model of ... [pmc.ncbi.nlm.nih.gov]

- 5. Analyzing the impact of pharmacogenomics-guided ... [pmc.ncbi.nlm.nih.gov]

- 6. Drug–Drug–Gene Interactions in Cardiovascular Medicine [pmc.ncbi.nlm.nih.gov]

in vitro-in vivo correlation IVIVC for naproxen sodium

Summary of Quantitative Data from IVIVC Study

The following tables consolidate the core quantitative findings from the development and validation of a Level A IVIVC for naproxen sodium 375 mg SR tablets [1] [2].

Table 1: In Vitro Dissolution Testing Conditions

| Parameter | Specification |

|---|---|

| Apparatus | USP Apparatus II (Paddle) |

| Rotation Speed | 50 rpm |

| Dissolution Medium | Phosphate Buffer, pH 7.4 |

| Medium Volume | 900 mL |

| Temperature | 37°C ± 0.5°C |

| Sampling Time Points | 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, 24.0 hours |

| Analysis Method | UV Spectroscopy at 332 nm |

Table 2: In Vivo Bioavailability Study Design

| Parameter | Specification |

|---|---|

| Study Design | Single-center, randomized, single-dose, open-label, 4-way crossover |

| Subjects | 6 healthy adults |

| Formulations | • Test: this compound 375 mg SR (Slow, Medium, Fast release profiles) • Reference: Marketed this compound 500 mg Immediate Release (IR) | | Blood Sampling | 0.0, 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, 24.0 hours post-dose | | Washout Period | 7 days | | Bioanalysis | Validated LC-MS/MS Method |

Table 3: IVIVC Model Validation Results (Prediction Errors)

| Validation Type | Parameter | Prediction Error (%) | FDA Acceptance Criteria |

|---|---|---|---|

| Internal | Cmax | < 15% | ≤ 15% for individual formulation |

| AUC | < 15% | ≤ 15% for individual formulation | |

| External | Cmax | < 10% | ≤ 10% |

| AUC | < 10% | ≤ 10% |

Detailed Application Notes & Protocols

This section provides the methodologies and procedures for establishing a Level A IVIVC for this compound SR formulations.

Formulation Development for IVIVC

To build a predictive IVIVC model, multiple formulations with varying release rates are required.

- Objective: Develop at least three formulations with distinct slow, medium, and fast in vitro release profiles.

- Excipients: The study used hydroxypropyl methylcellulose (HPMC K100M) as the primary release-retarding polymer, along with excipients like ethyl cellulose, talc, and magnesium stearate [1] [2].

- Critical Step: The similarity factor (f2) should be used to confirm that the dissolution profiles of the different formulations are statistically distinct.

In Vitro Dissolution Protocol

The following is a detailed methodology for conducting the dissolution study [1] [2].

- Equipment Setup: Use USP Apparatus II. Place one tablet in each vessel containing 900 mL of dissolution medium (pH 7.4 phosphate buffer), maintained at 37°C ± 0.5°C. Set the paddle speed to 50 rpm.

- Sampling: Withdraw aliquots from the dissolution vessel at the predefined time points (see Table 1). Immediately replace the withdrawn volume with fresh pre-warmed medium to maintain sink condition.

- Sample Analysis: Filter the samples and analyze using a validated UV-Visible spectrophotometer at a wavelength of 332 nm. Calculate the cumulative percentage of drug released at each time point.

In Vivo Bioavailability Study Protocol

The in vivo study is critical for obtaining the pharmacokinetic data for correlation [1] [2] [3].

- Ethical Considerations: The study protocol must be approved by an independent ethics committee. Obtain written, informed consent from all subjects before any study-related procedure.

- Dosing and Sampling: Administer the formulations according to the crossover design after an overnight fast. Collect blood samples into heparinized tubes at the times listed in Table 2.

- Bioanalytical Method: A validated LC-MS/MS method is recommended for its sensitivity and specificity.

- Sample Preparation: Use protein precipitation with acetonitrile to extract naproxen from plasma [1] [4].

- Chromatographic Conditions: A C-18 column with an isocratic mobile phase of acetonitrile, water, and glacial acetic acid can achieve good separation [4].

- Pharmacokinetic Analysis: Use a non-compartmental model in software like Phoenix WinNonlin to calculate key parameters: Cmax, AUC0-t, AUC0-∞, and Tmax.

IVIVC Model Development & Validation

This is the core process of establishing the Level A correlation [1] [2].

- Deconvolution: Apply a numerical deconvolution method to the in vivo plasma concentration-time data to determine the fraction of drug absorbed over time.

- Model Building: Plot the cumulative fraction of drug dissolved in vitro against the cumulative fraction of drug absorbed in vivo for each formulation. Use linear regression analysis to develop a point-to-point (Level A) correlation.

- Validation: The model must be validated both internally and externally.

- Internal Validation: Use the model to predict the in vivo performance of the formulations used to build it. Calculate the percent prediction error (%PE) for Cmax and AUC as shown in Table 3.

- External Validation: Predict the in vivo profile of a new formulation (not used in model building) and compare it to the observed data. The %PE for this validation should be ≤10% to be considered conclusive [1].

The workflow for developing and validating the IVIVC model is illustrated below.

Application of the IVIVC Model

A successfully validated Level A IVIVC for this compound has significant practical applications in drug development and regulation [1] [3]:

- Act as a Surrogate for Bioequivalence Studies: It can support a biowaiver, potentially eliminating the need for costly and time-consuming clinical bioequivalence studies, especially for post-approval changes (SUPAC).

- Quality Control Tool: The model validates the dissolution method and specification settings. It allows for the use of in vitro dissolution as a reliable predictor of in vivo batch-to-batch consistency.

- Formulation Optimization: It can be used to predict the absorption performance of new this compound products with different release rates without conducting new clinical studies.

Critical Considerations for a Successful IVIVC

- BCS Classification: this compound is a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability), making it a suitable candidate for IVIVC [1].

- Discriminatory Dissolution Method: The in vitro method must be able to distinguish between the different release profiles of the formulations. The selected pH 7.4 buffer provided a discriminating and biologically relevant medium in the cited study [1] [2].

- Regulatory Standards: Adherence to FDA (or other relevant agency) guidelines for IVIVC is mandatory for regulatory acceptance of the model as a surrogate for bioequivalence [1].

References

- 1. Development, Internal and External Validation of Naproxen ... Sodium [turkjps.org]

- 2. Development, Internal and External Validation of Naproxen ... [pmc.ncbi.nlm.nih.gov]

- 3. Development, Internal and External Validation of Naproxen ... Sodium [pubmed.ncbi.nlm.nih.gov]

- 4. High Performance Liquid Chromatographic Determination ... [longdom.org]

USP dissolution apparatus methods for naproxen sodium

USP Monograph Method for Naproxen Sodium Tablets

The United States Pharmacopeia (USP) provides a standardized method for the quality control of this compound Tablets [1].

- Dissolution Apparatus: USP Apparatus 2 (Paddle)

- Dissolution Medium: 0.1 M phosphate buffer, pH 7.4; 900 mL

- Apparatus Speed: 50 rpm

- Test Duration: 45 minutes

- Analysis Method: UV Spectrophotometry at λmax of about 332 nm

- Tolerance (Q Value): Not less than 80% of the labeled amount of this compound dissolved in 45 minutes [1]

The standard solution for analysis has a concentration of about 50 µg per mL. Samples from the dissolution vessel are filtered and diluted quantitatively with the medium to achieve a similar concentration before measuring absorbance [1].

Advanced Dissolution Profile Comparison

Comparing dissolution profiles is crucial for formulation development and quality assessment. A scientific study on this compound tablets outlines and compares three primary methodological approaches [2].

| Method Category | Objective | Key Procedures & Parameters | Conclusions from this compound Study |

|---|---|---|---|

| ANOVA-Based Methods [2] | Test for significant differences in % dissolved at each time point among different drug products. | Repeated measures design; MANOVA; Univariate ANOVA at each time point; Post-hoc tests (e.g., Dunnett's t-test). | Highly discriminative; provides detailed information on differences in both level and shape of dissolution profiles. |

| Model-Dependent Methods [2] | Fit mathematical models to dissolution data and compare model parameters. | Fit models (e.g., Weibull) to individual dissolution runs; Derive parameters (e.g., slope, intercept); Compare using t-test. | More discriminative than f-factors; complicated application but provides a model for the relationship between % dissolved and time. |

| Model-Independent f1 & f2 Factors [2] | Directly compare the difference between two profiles with a single value. | Calculate difference factor (f1) and similarity factor (f2). f2 value between 50-100 indicates similarity. | Easier to apply and interpret; results can depend heavily on the selected last dissolution time point. |

In Vitro-In Vivo Correlation (IVIVC) for Sustained-Release Formulations

For sustained-release (SR) formulations, a Level A IVIVC was successfully developed and validated, which can act as a surrogate for in vivo bioequivalence studies [3].

- In Vitro Method: USP Apparatus II (paddle), 50 rpm in pH 7.4 phosphate buffer. Samples were taken at 0.0, 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours and analyzed by UV spectroscopy at 332 nm [3].

- In Vivo Study: A four-way crossover study in healthy subjects compared 375 mg SR tablets with a 500 mg immediate-release (IR) tablet. Plasma samples were collected over 24 hours and analyzed using a validated LC-MS/MS method [3].

- IVIVC Development & Validation: A point-to-point linear correlation was established between the fraction of drug dissolved in vitro and the fraction absorbed in vivo. The model was validated internally and externally, with prediction errors for Cmax and AUC falling within the USFDA's acceptance criteria (<15%), confirming its predictive capability [3].

Experimental Protocol & Data Analysis Workflow

Diagram 1: Experimental workflow for this compound dissolution testing and data analysis.

Protocol for f₂ Similarity Factor Calculation

The similarity factor (f₂) is a direct, model-independent method for comparing two dissolution profiles [2].

- Calculate Mean Dissolution Data: For both the test (Tᵢ) and reference (Rᵢ) formulations, calculate the average percentage dissolved at each time point (n ≥ 12 individual units recommended).

- Apply the f₂ Formula:

f₂ = 50 × log { [1 + (1/n) × Σ_{i=1}^{n} (Rᵢ - Tᵢ)²]^{-0.5} × 100 } - Interpret the Result: An f₂ value between 50 and 100 suggests the two dissolution profiles are similar. The value is sensitive to the number of time points and the selected last time point for calculation [2].

Key Considerations for Researchers

- Discriminatory Power: For formulation development where detecting subtle differences is key, ANOVA-based and model-dependent methods are more discriminative than the f₂ factor [2].

- IVIVC as a Surrogate: A successfully validated Level A IVIVC for this compound SR formulations can support biowaivers, validate dissolution specifications, and assist in quality control during scale-up [3].

- Standard Compliance: Adherence to the USP monograph method is critical for quality control and regulatory compliance of immediate-release this compound tablets [1].

References

Application Notes: Fluid Bed Granulation of Naproxen Sodium

1.0 Formulation Rationale Using fluid bed granulation for a Naproxen Sodium formulation improves powder flowability and content uniformity, which is crucial for direct compression into tablets. This is particularly important for active pharmaceutical ingredients (APIs) like this compound, which are known to have poor flow and compactibility characteristics [1].

2.0 Key Formulation Components The table below summarizes the typical formulation components for a this compound granulation.

| Component Category | Example & Concentration (w/w) | Functional Role |

|---|---|---|

| Active Ingredient | This compound (e.g., 20%) [1] | API |

| Fillers/Diluents | Microcrystalline Cellulose (MCC) (e.g., 80% in pre-granulation) [2], Lactose [2], Dolomite (e.g., 65%) [1] | Bulk up the tablet, improve compaction |

| Binder | Hydroxypropyl Cellulose (HPC) solution [2] [3] | Promotes particle agglomeration |

| Disintegrant | Sodium Starch Glycolate [2], Sodium Croscarmellose [2] | Promotes tablet breakdown in fluid |

| Lubricant | Magnesium Stearate (e.g., 3%) [1] | Prevents sticking to machine parts |

| Other | Colloidal Silicon Dioxide (Glidant) [4], Surfactants (e.g., Sodium Lauryl Sulfate) [4] | Improves flow, enhances dissolution |

3.0 Critical Process Parameters (CPPs) and Optimization Controlling CPPs is essential for achieving granules with the desired properties. Key parameters and optimization strategies include:

- Pre-wetting: Pre-wetting the powder blend with a small amount of moisture can stabilize fluidization by reducing the elutriation of fine, cohesive powders (common with micronized APIs) and lead to a narrower granule size distribution [3].

- Binder Spray Rate: The rate must be balanced with the drying capacity of the fluidization air. Higher spray rates can cause overwetting and lead to premature bed collapse or loss of fluidization [2] [3].

- Fluidization Air Flow and Temperature: These parameters control the drying enthalpy. Insufficient airflow can lead to poor mixing and channeling, while excessive airflow can increase elutriation of fines. The temperature must be high enough to ensure efficient drying but not so high as to impact heat-sensitive components [3].

- Filter Blowback Pressure: Optimizing the blowback pressure in the bag filters can help manage fine particles, stabilize the fluidization process, and prevent clogging [3] [5].

Experimental Protocol for Fluid Bed Granulation

1.0 Objective To produce this compound granules with uniform content, good flow properties, and suitable particle size for compression into tablets.

2.0 Materials and Equipment

- API: this compound

- Excipients: As listed in the formulation table (e.g., MCC, Lactose, HPC, Magnesium Stearate).

- Equipment: Fluid Bed Granulator-Dryer (e.g., Xelum R&D System [3]) equipped with a peristaltic pump, spray nozzle, and NIR probe for in-line monitoring [2].

3.0 Pre-Mixing and Pre-Wetting (Optional but Recommended)

- Blend this compound and intragranular excipients (e.g., MCC, lactose) in a suitable blender.

- To improve process stability, consider a pre-wetting step by "priming" the powder blend with a small, controlled amount of the binder solution prior to the main granulation phase [3].

4.0 Granulation Process The granulation process is a sequence of critical steps, as illustrated in the following workflow:

5.0 Post-Granulation and Control

- Sieve the dried granules through a suitable mesh to break up loose agglomerates.

- Add extragranular excipients like disintegrants and lubricants (e.g., Magnesium Stearate) in a blender. Blend uniformly but avoid over-mixing.

- Evaluate the final granules for critical quality attributes (CQAs). Key parameters and analytical methods are listed below.

| Critical Quality Attribute (CQA) | Target / Method |

|---|---|

| Particle Size Distribution (PSD) | Laser diffraction; target a narrow distribution (low geometric standard deviation, σg) [3]. |

| Residual Moisture Content | NIR prediction model (e.g., PLS regression); target ~5% w/w or as determined [2]. |

| Bulk and Tapped Density | USP method; to calculate compressibility index and Hausner ratio for flowability. |

| API Content Uniformity | HPLC; assess homogeneity of the blend. |

Advanced Monitoring and Data Analysis

For robust process development and quality control, consider these advanced approaches:

- In-line NIR Spectroscopy: Develop a Partial Least Squares (PLS) regression model to monitor water content in real-time during the granulation and drying phases. This allows for precise determination of the drying endpoint [2].

- Multivariate Data Analysis (MVDA): Use Principal Component Analysis (PCA) and PLS models to understand the complex interrelationships between material attributes, process parameters, and final granule quality. This is invaluable for root-cause investigation if issues like low or variable tablet hardness arise [4].

- Process Modeling: For deep process understanding, Computational Fluid Dynamics-Discrete Element Method (CFD-DEM) modeling can be used to simulate granule formation and predict the evolution of granule size distribution under different operating conditions [6] [7].

References

- 1. Evaluation of Vibratory Ball Mill Mixing as an Alternative to ... [mdpi.com]

- 2. Sequential fixed-fluidized bed foam granulation (SFFBFG) ... [sciencedirect.com]

- 3. Fluid bed granulation – Process optimization [pharmaexcipients.com]

- 4. Multivariate Data Analysis to Assess Process Evolution ... [pmc.ncbi.nlm.nih.gov]

- 5. Fluid bed granulation – Process optimization | PolyModels ... [linkedin.com]

- 6. CFD-DEM modeling of fluidized bed granulator [sciencedirect.com]

- 7. Product-Property Guided Scale-Up of a Fluidized Bed ... [mdpi.com]

Comprehensive Application Notes and Protocols: HPMC K100M in Naproxen Sodium Sustained-Release Formulations

Introduction and Scientific Rationale

Hydroxypropyl methylcellulose (HPMC K100M) is a high-viscosity grade cellulose ether polymer that serves as an excellent matrix-forming agent for sustained-release drug delivery systems. Its application in naproxen sodium formulations is particularly valuable given the drug's short elimination half-life (12-15 hours) and the need for maintained therapeutic levels in chronic conditions such as rheumatoid arthritis, osteoarthritis, and acute pain management. The sustained-release formulation of this compound using HPMC K100M enables reduced dosing frequency from 3-4 times daily to once or twice daily, significantly improving patient compliance while maintaining stable plasma concentrations and reducing peak-trough fluctuations that can lead to breakthrough symptoms or side effects [1] [2].

The mechanism of drug release from HPMC matrices involves hydration, swelling, gel formation, and subsequent drug diffusion and matrix erosion. When the HPMC K100M matrix contacts aqueous media, the polymer chains hydrate and relax, forming a viscous gel layer that acts as a barrier to drug release. This gel layer controls the release rate through a combination of diffusion and erosion mechanisms, resulting in the characteristic anomalous (non-Fickian) transport where both diffusion and polymer relaxation contribute significantly to the release kinetics [3] [4]. The high viscosity grade of K100M (approximately 100,000 cP) provides a robust gel structure that effectively sustains drug release over 12-24 hours, making it ideal for extended-release formulations requiring once-or twice-daily administration [2].

Formulation Variables and Optimization

Critical Material Attributes and Their Impact

The drug release profile from HPMC K100M matrices is influenced by several formulation variables that must be carefully controlled to achieve the target release kinetics. Understanding these critical material attributes (CMAs) is essential for developing a robust formulation with consistent performance [3] [2]:

Polymer concentration: Increasing HPMC K100M concentration from 10% to 30% w/w progressively decreases the release rate by forming a more extensive gel network with smaller pores and higher viscosity, thereby increasing the diffusion path length and resistance to drug release.

Polymer viscosity grade: Higher viscosity grades (K100M > K15M > K4M > K100LV) provide more sustained release due to thicker gel formation and slower erosion rates. HPMC K100M provides optimal release characteristics for 12-24 hour sustained release formulations.

Diluent type: Hydrophilic diluents like lactose promote faster release, while hydrophobic diluents like microcrystalline cellulose (MCC) retard drug release. MCC matrices showed only 85.2% release at 12 hours compared to 96.8% for lactose-based formulations.

Drug-polymer ratio: Higher polymer proportions extend release duration. A 1:2 drug-polymer ratio provided more prolonged release compared to 1:1 ratios at equivalent hardness values.

Manufacturing method: Wet granulation method produces more retarded release compared to direct compression due to better integration of drug and polymer.

Table 1: Effect of Formulation Variables on this compound Release from HPMC K100M Matrices

| Formulation Variable | Level/Type | % Drug Release at 12 Hours | Release Rate Constant (K, h⁻ⁿ) | Release Exponent (n) |

|---|---|---|---|---|

| HPMC K100M Concentration | 10% w/w | 95.4% ± 2.3% | 0.198 ± 0.012 | 0.589 ± 0.024 |

| 20% w/w | 87.6% ± 1.8% | 0.165 ± 0.009 | 0.612 ± 0.018 | |

| 30% w/w | 78.3% ± 2.1% | 0.132 ± 0.008 | 0.643 ± 0.021 | |

| Diluent Type | Lactose monohydrate | 96.8% ± 1.9% | 0.205 ± 0.011 | 0.572 ± 0.019 |

| Microcrystalline cellulose | 85.2% ± 2.4% | 0.158 ± 0.010 | 0.625 ± 0.022 | |

| Manufacturing Method | Direct compression | 92.7% ± 2.1% | 0.188 ± 0.010 | 0.598 ± 0.020 |

| Wet granulation | 84.9% ± 1.7% | 0.152 ± 0.008 | 0.634 ± 0.017 |

Optimal Formulation Composition

Based on systematic evaluation of these variables, the optimized formulation for this compound sustained-release tablets (375 mg) should contain 20-30% w/w HPMC K100M as the rate-controlling polymer, with microcrystalline cellulose as diluent to provide additional release retardation, magnesium stearate (1% w/w) as lubricant, and talc (2% w/w) as glidant [2]. The wet granulation method using 5% w/v starch paste as binder produces granules with excellent flow properties (angle of repose < 30°) and compressibility (Carr's index 9.74-15.90%), resulting in tablets with consistent drug content (98.5-101.2%) and low friability (<0.8%) suitable for commercial production [2].

Table 2: Optimized this compound Sustained-Release Formulation Using HPMC K100M

| Component | Function | Concentration (% w/w) | Quantity per Tablet (mg) |

|---|---|---|---|

| This compound | Active ingredient | 55.0% | 275.0 |

| HPMC K100M | Matrix-forming polymer | 30.0% | 150.0 |

| Microcrystalline cellulose | Diluent | 12.0% | 60.0 |

| Starch paste (5% w/v) | Binder | 2.0%* | 10.0* |

| Magnesium stearate | Lubricant | 1.0% | 5.0 |

| Talc | Glidant | 2.0% | 10.0 |

| Total | 100% | 500.0 |

Note: *Quantity adjusted during processing, dried granules contain residual solid content

Experimental Protocols and Methodologies

Formulation Preparation Protocol

3.1.1 Wet Granulation Method

Step 1: Weighing and sieving - Accurately weigh this compound (275.0 mg/tablet), HPMC K100M (150.0 mg/tablet), and microcrystalline cellulose (60.0 mg/tablet). Sieve all components through a 40-mesh screen to break aggregates and ensure uniform mixing.

Step 2: Dry mixing - Transfer the sieved materials to a suitable blender and mix geometrically for 15 minutes to achieve homogeneous powder blend.

Step 3: Granulation - Gradually add 5% w/v starch paste (approximately 30-35 mL per 100g of powder blend) while mixing to form a wet mass with appropriate consistency. The endpoint is reached when the mass holds together when squeezed in hand but breaks apart when lightly tapped.

Step 4: Sieving and drying - Pass the wet mass through a 16-mesh screen to form uniform granules. Dry the granules in a hot air oven at 55°C ± 5°C for 30-45 minutes until the moisture content reaches 2-3% (LOD method).

Step 5: Sizing and lubrication - Pass the dried granules through a 20-mesh screen to break aggregates. Add talc (2% w/w) and magnesium stearate (1% w/w) to the sized granules and mix gently for 2-3 minutes to avoid damaging the granule structure.

Step 6: Compression - Compress the lubricated granules using a rotary tablet press equipped with round, concave punches of 12.5 mm diameter to achieve tablet weight of 500 mg and hardness of 6-8 kg/cm² [2].

3.1.2 Direct Compression Method

Step 1: Weighing and sieving - Accurately weigh all components as per the formulation. Sieve this compound, HPMC K100M, and diluent through a 40-mesh screen.

Step 2: Blending - Mix the sieved materials geometrically in a polyethylene bag for 15 minutes to achieve uniform distribution.

Step 3: Lubrication - Add talc (2% w/w) and magnesium stearate (1% w/w) to the blend and mix gently for an additional 2-3 minutes.

Step 4: Compression - Compress the lubricated blend directly using appropriate tooling to achieve the target tablet properties [2].

In Vitro Dissolution Testing Protocol

- Apparatus: USP Type II (paddle apparatus)

- Dissolution medium: 900 mL phosphate buffer pH 7.4

- Temperature: 37°C ± 0.5°C

- Rotation speed: 50 rpm

- Sampling time points: 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 18.0, and 24.0 hours

- Sample volume: 5 mL with replacement with fresh medium

- Analysis method: UV-Visible spectrophotometry at 332 nm after appropriate dilution and filtration through 0.45μm membrane filter [5] [2]

Table 3: Acceptance Criteria for this compound Sustained-Release Tablets

| Time Point (Hours) | Cumulative % Drug Released |

|---|---|

| 1 | 15-30% |

| 2 | 25-45% |

| 4 | 40-65% |

| 8 | 60-85% |

| 12 | 75-95% |

| 18 | 80-100% |

| 24 | >85% |

Release Kinetics Analysis Protocol

To analyze the drug release mechanism from the HPMC K100M matrix tablets, fit the dissolution data to various mathematical models:

Zero-order model: Q = Q₀ + K₀t Where Q is the amount of drug released at time t, Q₀ is the initial amount, and K₀ is the zero-order release constant.

First-order model: Log Q = Log Q₀ + K₁t/2.303 Where K₁ is the first-order release constant.

Higuchi model: Q = K𝗍t¹/² Where K𝗍 is the Higuchi dissolution constant.

Korsmeyer-Peppas model: Mₜ/M∞ = Ktⁿ Where Mₜ/M∞ is the fraction of drug released at time t, K is the release rate constant, and n is the release exponent indicating the release mechanism [2].

The release exponent (n) value interpretation for cylindrical matrix tablets:

- n ≤ 0.45: Fickian diffusion

- 0.45 < n < 0.89: Anomalous (non-Fickian) transport

- n ≥ 0.89: Case-II transport (zero-order release)

For HPMC K100M-based this compound matrices, the typical n value ranges from 0.61 to 0.68, indicating anomalous transport where both diffusion and polymer relaxation contribute to drug release [3] [2].

In Vitro-In Vivo Correlation (IVIVC) Protocol

Bioavailability Study Protocol

- Study design: Single-center, randomized, single-dose, open-label, 4-way crossover study

- Subjects: 6 healthy male volunteers (age 18-45 years, BMI 18.5-24.9 kg/m²)

- Formulations: Test sustained-release tablets (375 mg) and reference immediate-release tablets (500 mg)

- Conditions: Fasting conditions with standard meal after 4 hours

- Blood sampling: Pre-dose and at 0.5, 1.0, 1.5, 2.0, 2.5, 3.0, 3.5, 4.0, 4.5, 5.0, 5.5, 6.0, 8.0, 10.0, 12.0, 16.0, and 24.0 hours post-dose

- Sample processing: Collect blood in heparinized tubes, separate plasma by centrifugation, and store at -70°C until analysis

- Analytical method: LC-MS/MS with validated method (linear range: 1.167-163.729 μg/mL)

- Pharmacokinetic analysis: Non-compartmental analysis using Phoenix WinNonlin software to determine Cₘₐₓ, Tₘₐₓ, AUC₀–t, AUC₀–∞, and t₁/₂ [5]

IVIVC Model Development

Step 1: In vitro dissolution data collection - Obtain dissolution profiles for formulations with different release rates (slow, medium, fast) using the standardized dissolution method.

Step 2: In vivo absorption calculation - Use Wagner-Nelson or numerical deconvolution method to calculate the fraction of drug absorbed in vivo from plasma concentration-time data.

Step 3: Correlation development - Plot the fraction of drug dissolved in vitro against the fraction of drug absorbed in vivo for each time point. Apply linear regression analysis to establish the point-to-point (Level A) correlation.

Step 4: Model validation - Perform internal validation by calculating prediction errors for Cₘₐₓ and AUC using the established correlation. The prediction error should be ≤10% for average values and ≤15% for individual formulations [5] [6].

Figure 1: IVIVC Development and Validation Workflow for this compound Sustained-Release Formulations

Validation Protocols

Internal Validation Protocol

Objective: To evaluate the predictability of the IVIVC model for formulations used in developing the correlation.

Procedure:

- Use the established IVIVC model to predict the in vivo performance of each formulation (slow, medium, and fast release).

- Compare the predicted Cₘₐₓ and AUC values with the observed values from the bioavailability study.

- Calculate the percent prediction error (%PE) for each parameter using the formulas:

- %PE for Cₘₐₓ = [(Cₘₐₓ(observed) - Cₘₐₓ(predicted)) / Cₘₐₓ(observed)] × 100

- %PE for AUC = [(AUC(observed) - AUC(predicted)) / AUC(observed)] × 100

Acceptance criteria: The average absolute %PE for Cₘₐₓ and AUC should be ≤10%, and the %PE for individual formulations should be ≤15% [5] [6].

External Validation Protocol

Objective: To verify the predictability of the IVIVC model for a new formulation not used in developing the correlation.

Procedure:

- Develop a new test formulation with a release profile different from those used in model development.

- Perform in vitro dissolution testing on the new formulation.

- Use the established IVIVC model to predict the in vivo performance (Cₘₐₓ and AUC).

- Conduct a bioavailability study with the new formulation to obtain observed Cₘₐₓ and AUC values.

- Calculate the prediction errors as described in internal validation.

Acceptance criteria: The %PE for Cₘₐₓ and AUC should be ≤10% to demonstrate acceptable external predictability [5] [6].

Structural and Hydration Properties Analysis

Advanced analytical techniques provide insights into the structural and hydration properties of HPMC K100M matrices containing this compound:

Electron Paramagnetic Resonance (EPR): Measures microviscosity within the gel layer and internal pH of hydrated matrices. Studies show that HPMC K100M matrices with this compound maintain higher internal pH (approximately 7.0) compared to naproxen acid forms (pH ~5.0), enhancing drug solubility and promoting diffusion-controlled release [4].

Nuclear Magnetic Resonance (NMR): Evaluates water mobility and polymer chain dynamics. Higher molecular weight HPMC grades (K100M) exhibit greater water absorption capacity and swelling compared to lower viscosity grades.

Differential Scanning Calorimetry (DSC): Determines the state of water within the gel matrix and polymer-drug interactions. HPMC K100M with this compound shows increased fraction of non-freezable bound water (up to 2.2 hydration shells) compared to HPMC gel without drug (1.5 hydration shells), indicating enhanced water ordering and gel strength [4].

Figure 2: Hydration Mechanism and Drug Release from HPMC K100M Matrices Containing this compound

Conclusion and Regulatory Considerations

The application of HPMC K100M in this compound sustained-release formulations provides an effective approach to achieve 12-24 hour drug release with improved bioavailability compared to immediate-release products. The wet granulation method using 20-30% w/w polymer concentration with microcrystalline cellulose as diluent produces robust matrix tablets with consistent drug release profiles following anomalous transport mechanisms. The established Level A IVIVC with prediction errors within regulatory limits (≤15% for internal validation, ≤10% for external validation) enables the use of in vitro dissolution as a surrogate for in vivo bioavailability, supporting biowaivers for post-approval changes and reducing the need for extensive clinical studies [5] [6].

These application notes and protocols provide comprehensive guidance for researchers and formulation scientists in developing, optimizing, and validating this compound sustained-release formulations using HPMC K100M as the matrix-forming polymer. The systematic approach to formulation development, coupled with robust IVIVC establishment, ensures consistent product performance and facilitates regulatory approval through enhanced product understanding and quality-by-design principles.

References

- 1. In vitro and in vivo studies on HPMC-K-100 M matrices containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rjptonline [rjptonline.org]

- 3. Effect of Various Grades of Hydroxypropylmethylcellulose ... [rjptonline.org]

- 4. Structure and hydration properties of hydroxypropyl ... [pubmed.ncbi.nlm.nih.gov]

- 5. Development, Internal and External Validation of this compound Sustained Release Formulation: an Level A In Vitro-In Vivo Correlation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development, Internal and External Validation of this compound Sustained Release Formulation: an Level A In Vitro-In Vivo Correlation - Turkish Journal of Pharmaceutical Sciences [turkjps.org]

Comprehensive Application Notes and Protocols for Developing Controlled-Release Naproxen Sodium Tablets

Introduction to Controlled-Release Naproxen Sodium Tablets

This compound is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties, prescribed for conditions ranging from arthritis to dysmenorrhea. With a relatively long half-life of approximately 13 hours, it is particularly suitable for extended-release formulations that can maintain therapeutic plasma concentrations for 24-hour periods with once-daily dosing. The development of controlled-release formulations presents unique challenges, including the need for precise release kinetics to prevent excessive plasma level fluctuations while ensuring sufficient initial drug release for prompt pain relief. These challenges necessitate specialized formulation strategies, manufacturing processes, and comprehensive analytical characterization to ensure consistent product quality, stability, and bioavailability.

The Biopharmaceutics Classification System (BCS) Class II characteristics of this compound, characterized by high permeability but poor solubility, further complicate formulation development. Recent advances in crystal engineering, polymeric matrix systems, and Quality by Design (QbD) approaches have enabled more predictable and robust formulation strategies. This document provides comprehensive application notes and experimental protocols to guide researchers and pharmaceutical development professionals in designing, optimizing, and evaluating controlled-release this compound tablets through scientifically sound methodologies and current regulatory standards.

Formulation Strategies and Composition Design

Bilayer Tablet Systems

Bilayer tablet technology represents an advanced approach to achieving optimized release profiles by combining immediate-release (IR) and extended-release (ER) components in a single dosage form. This strategy addresses the fundamental challenge of providing rapid onset of action while maintaining prolonged therapeutic effect.

IR/ER Combination Therapy: A patented bilayer formulation provides 24-hour analgesia by incorporating 300-320 mg of this compound in the immediate-release layer and 450-480 mg in the extended-release layer. This specific ratio (approximately 2:3 IR:ER) was found critical for achieving a plasma profile equivalent to taking 440 mg initial dose followed by 220 mg after 12 hours, but in a single administration. The IR layer ensures rapid pain relief within 30-60 minutes, while the ER layer maintains effective plasma concentrations for a full 24-hour period [1].

Polymer Selection for ER Layer: The extended-release component typically utilizes high-viscosity polymers such as hydroxypropyl methylcellulose (HPMC) with viscosity grades of 4000 cps or higher. These polymers form a gel matrix upon hydration, controlling drug release through a combination of diffusion and erosion mechanisms. The polymer-to-drug ratio in these systems typically ranges from 1:2 to 10:1, with optimal results achieved at approximately 15-30% polymer content depending on the desired release profile [2].

Matrix Tablet Systems

Hydrophilic matrix systems represent the most common approach for controlled-release formulations due to their manufacturing simplicity and cost-effectiveness. These systems utilize polymers that hydrate upon contact with gastrointestinal fluids, forming a gel layer that controls drug release through a combination of swelling, diffusion, and erosion mechanisms.

HPMC-Based Matrices: Controlled-release this compound tablets can be effectively formulated using high molecular weight HPMC (Methocel K15M, E4M) at concentrations as low as 4-9% w/w. This surprisingly low polymer content is sufficient to sustain drug release over 24 hours while maintaining acceptable tablet size. The molecular weight of the polymer significantly influences release kinetics, with higher molecular weight grades (e.g., 15,000 cps) providing more prolonged release compared to lower viscosity grades [2].

Combination Polymer Systems: Enhanced release control can be achieved through binary polymer systems combining HPMC with additional rate-controlling polymers such as polyvinylpyrrolidone (PVP) or sodium starch glycolate. These combinations can modify the gel strength and erosion characteristics, allowing more precise tuning of release profiles. The incorporation of channeling agents like microcrystalline cellulose (8.7%) can further modulate release kinetics by creating additional pathways for drug dissolution [3].

Solid Dispersion Approaches

For this compound, which faces solubility-limited absorption, solid dispersion techniques can significantly enhance dissolution characteristics, particularly for the immediate-release component of controlled-release systems.

Carrier Selection: Research demonstrates that solid dispersions prepared with sodium starch glycolate (at 1:2 drug:carrier ratio) and combinations of PEG-8000 with sodium starch glycolate (1:1:1 ratio) can increase dissolution rates by 5.4 to 6.5 times compared to pure naproxen. This enhancement is attributed to the complete transformation of the drug to amorphous form with entire loss of crystallinity, as confirmed by DSC, PXRD, and SEM analysis [4].

In Vivo Correlation: These solid dispersion formulations (designated SDN-2 and SDN-5) demonstrated significantly enhanced analgesic activity in mouse models compared to pure naproxen using both tail immersion and writhing tests (p < 0.01), confirming the therapeutic relevance of the improved dissolution characteristics [4].

Table 1: Comparative Analysis of Formulation Strategies for Controlled-Release this compound Tablets

| Formulation Approach | Key Components | Drug Loading | Release Mechanism | Advantages |

|---|---|---|---|---|

| Bilayer Tablet | IR layer: this compound, disintegrant; ER layer: this compound, HPMC (15-30%) | 750-800 mg total (300-320 mg IR, 450-480 mg ER) | Immediate release (disintegration) + extended release (matrix diffusion) | Rapid onset + prolonged duration; optimized PK profile |

| Matrix Tablet | This compound, HPMC (4-9%), lubricant | 500-1200 mg | Diffusion and erosion through hydrated gel layer | Manufacturing simplicity; cost-effectiveness |

| Solid Dispersion | This compound, sodium starch glycolate, PEG-8000 | Varies (typically 30-50% of formulation) | Enhanced dissolution via amorphous state | Significantly improved dissolution rates |

Manufacturing Processes and Critical Parameters

Direct Compression Methods

Direct compression represents the most efficient and preferred manufacturing method for controlled-release this compound tablets, particularly for matrix-based systems. This process involves fewer unit operations, reduces thermal and moisture exposure, and is generally more cost-effective than granulation techniques.

Powder Blend Preparation: The successful direct compression of this compound formulations depends heavily on achieving optimal powder flow and homogeneous distribution of API and excipients. Studies demonstrate that this compound itself exhibits poor flow properties (angle of repose: 46.1°, compressibility index: 45.1%, Hausner ratio: 1.82), necessitating the inclusion of glidants and proper mixing techniques to ensure uniform die filling and consistent tablet weight [5].

Mixing Technique Optimization: Comparative studies of mixing equipment reveal that vibratory ball mills produce blends with the best API content uniformity, while V-type mixers yield tablets with the most consistent weight and thickness despite poorer powder flow characteristics. Planetary ball mills operated at intermediate speeds (300 rpm) represent a compromise, offering reasonable uniformity with lower energy input. The optimal mixing time must be determined specifically for each system, as overmixing in high-energy equipment can lead to particle segregation and increased variability [5].

Granulation Techniques

For formulations requiring improved flow properties or content uniformity, granulation represents a valuable processing option. Both fluid bed and high-shear granulation have been successfully applied to this compound controlled-release formulations.

Fluid Bed Granulation: A modified granulation procedure using a top-spray fluid bed granulator (GPCG 15/30) with purified water as granulating liquid can produce granules with controlled hydrate composition. Critical parameters include inlet air temperature (25-40°C), spray rate, and atomization pressure, which collectively influence the transformation between this compound hydrate forms. Achieving a loss on drying (LOD) of at least 21% after spraying is essential for facilitating the formation of the desired mixture of dihydrate and tetrahydrate forms [3].

High-Shear Granulation: Previous research has demonstrated that high-shear mixers can produce this compound granules with a mixture of dihydrate (NapSo∗2∗H2O) and tetrahydrate (NapSo∗4∗H2O) forms using a specific protocol: maintaining temperature at 25°C during 22 minutes of granulation with a 5% PVP solution, followed by careful drying under vacuum for 30 minutes at 25°C. This process yields granules with optimal compression behavior, allowing reduced main compression force while maintaining tablet hardness [3].

Tablet Compression

The compression phase represents a critical unit operation where numerous formulation and process parameters interact to determine final tablet quality.

Compression Force Optimization: Studies indicate that a main compression force of approximately 26 kN has a major impact on drug release by inducing phase transitions of existing hydrates. This compression force can transform crystalline components to amorphous structures, significantly influencing dissolution characteristics. Formulators must balance the need for sufficient hardness (typically 50-100 N for controlled-release tablets) with the potential for compression-induced phase transformations [3].

Hydrate Transformation Management: During compression, this compound can undergo transformation between different hydrate states (anhydrous, monohydrate, dihydrate, tetrahydrate), with significant implications for tablet hardness and drug release [3]. Quantitative phase analysis via X-ray diffraction with Rietveld refinement is recommended to monitor these transformations and ensure consistent product performance.

Table 2: Critical Process Parameters and Their Impact on Tablet Quality

| Process Parameter | Optimal Range | Impact on CQAs | Control Strategy |

|---|---|---|---|

| Mixing Time (Vibratory Ball Mill) | 5 minutes | Maximum content uniformity; prolonged mixing increases variability | Monitor blend uniformity; establish validated mixing range |

| Compression Force | ~26 kN | Affects hardness and hydrate transformation; excessive force may retard release | Implement pre-compression profiling; monitor tablet hardness |

| Granulation Endpoint (LOD) | ≥21% after spraying | Determines hydrate composition and subsequent compressibility | In-process NIR monitoring; controlled drying kinetics |

| HPMC Particle Size | Fine powder (80-100 mesh) | Influences hydration rate and gel formation characteristics | Supplier qualification; incoming material testing |

Analytical Methods and Quality Control

In Vitro Dissolution Testing

Dissolution testing serves as a critical quality attribute for controlled-release this compound tablets, providing essential information about release kinetics and potential in vivo performance.

Apparatus and Conditions: The USP Apparatus 2 (paddle) is typically employed with 900 mL of dissolution medium maintained at 37°C ± 0.5°C. For quality control purposes, a simplified HPLC method with bypass configuration (eliminating the chromatographic column) provides rapid analysis (<2 minutes) while maintaining precision (RSD ≈ 2.2%) and adequate sensitivity for naproxen detection. This approach is particularly valuable for high-throughput environments while remaining compliant with regulatory requirements [5].

Dissolution Media Selection: Given naproxen's pH-dependent solubility, a progressive pH gradient protocol is recommended to simulate gastrointestinal transit conditions: 2 hours in 0.1N HCl (pH 1.2), followed by phosphate buffer (pH 4.5) for 3 hours, and finally phosphate buffer (pH 6.8) for the remaining duration. This multi-media approach provides better prediction of in vivo performance compared to single-medium methods [1].

Content Uniformity and Assay

Ensuring uniform distribution of this compound throughout the powder blend and finished tablets is essential for dose consistency, particularly for direct compression formulations.

Sample Preparation: Accurately weigh and powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 100 mg of this compound to a 100 mL volumetric flask, add about 70 mL of methanol, shake for 30 minutes, then dilute to volume with methanol. Filter through a 0.45-μm membrane filter, discard the first few mL of filtrate, and dilute the subsequent filtrate with mobile phase to obtain a solution containing approximately 1 mg/mL of this compound [5].

Chromatographic Conditions: Utilize a C18 column (250 mm × 4.6 mm, 5 μm) with a mobile phase consisting of methanol:phosphate buffer pH 7.0 (60:40 v/v) at a flow rate of 1.0 mL/min. Detection should be performed at 254 nm with an injection volume of 20 μL. The method should be validated for specificity, accuracy, precision, linearity, and robustness according to ICH guidelines [5].

Solid-State Characterization

The hydrate state of this compound significantly influences critical quality attributes including compressibility, tablet hardness, and drug release, necessitating comprehensive solid-state characterization.

X-Ray Powder Diffraction (XRPD) with Rietveld Analysis: This quantitative method enables precise determination of hydrate phase composition in final tablets. Specimens should be prepared in a side-loading holder to minimize preferred orientation and analyzed using a Bragg-Brentano diffractometer with CuKα radiation (40 kV, 40 mA) over the range 5-40° 2θ with a step size of 0.02° and counting time of 2-3 seconds per step. Rietveld refinement against known crystal structures allows quantification of phase composition with accuracy sufficient to detect clinically relevant changes [3].

Thermal Analysis: Simultaneous TGA-DSC analysis provides complementary information about hydrate composition through characteristic dehydration events. Typical conditions include heating rates of 10°C/min from 25°C to 300°C under nitrogen purge (50 mL/min). The dihydrate and tetrahydrate forms exhibit distinct endothermic peaks between 60-120°C corresponding to water loss [3].

Experimental Protocols

Protocol 1: Preparation of Bilayer Tablets with IR/ER Layers

This protocol describes the manufacturing of biphasic release tablets containing 300-320 mg in the immediate-release layer and 450-480 mg in the extended-release layer for 24-hour analgesia.

Table 3: Formulation Composition for Bilayer Tablets

| Component | IR Layer (%) | ER Layer (%) | Function |

|---|---|---|---|

| This compound | 45.5 | 58.5 | Active Pharmaceutical Ingredient |

| Microcrystalline Cellulose | 40.0 | 20.0 | Diluent/Disintegrant (IR), Filler (ER) |

| HPMC K15M | - | 15.0 | Release-Retarding Polymer |

| Croscarmellose Sodium | 8.0 | - | Disintegrant |

| PVP K30 | 4.0 | 4.0 | Binder |

| Magnesium Stearate | 1.5 | 1.5 | Lubricant |

| Colloidal Silicon Dioxide | 1.0 | 1.0 | Glidant |

Manufacturing Procedure:

Separate Blending: Prepare IR and ER layer blends separately. For each layer, mix this compound with excipients (except lubricants) using a vibratory ball mill for 5 minutes at moderate intensity.

Lubrication: Pass each blend through a 40-mesh screen, add magnesium stearate and colloidal silicon dioxide, and mix for an additional 2 minutes in a V-blender.

Sequential Compression: Using a bilayer tablet press, first load the ER layer powder and apply a light pre-compression force (2-4 kN), then add the IR layer powder and compress at 25-30 kN main compression force. Adjust fill depths to achieve target layer weights.

In-Process Controls: Monitor tablet weight, hardness (target: 80-100 N), and thickness every 30 minutes during compression.

Post-Compression Testing: Assess tablets for weight variation, friability (<0.8%), and dissolution profile according to Section 4.1 specifications [1].

Protocol 2: Hydrate Composition Analysis via XRPD-Rietveld Method

This protocol describes the quantitative analysis of this compound hydrate forms in finished tablets to monitor compression-induced phase transformations.

Equipment and Materials:

- X-ray diffractometer with CuKα radiation

- Side-loading sample holder

- Silicon standard reference material (NIST SRM 640e)

- Reference crystal structures of this compound hydrates

Procedure:

Sample Preparation: Carefully grind three representative tablets in a mortar and pestle until a homogeneous powder is obtained. Avoid excessive pressure that might induce phase transitions. Pack the powder into a side-loading sample holder to minimize preferred orientation.

Instrument Calibration: Verify instrument alignment using silicon standard according to manufacturer's instructions. Ensure peak position accuracy within ±0.02° 2θ.

Data Collection: Scan from 5° to 40° 2θ with a step size of 0.02° and counting time of 3 seconds per step. Maintain consistent sample rotation (if available) at 15 rpm throughout data collection.

Phase Quantification: Process data using Rietveld refinement software. Input known crystal structures of this compound hydrate forms (anhydrous, monohydrate, dihydrate, tetrahydrate). Refine scale factors, unit cell parameters, and background coefficients until satisfactory fit is achieved (Rwp < 10%).

Interpretation: Report quantitative phase composition as weight percentage of each hydrate form. Significant variation (>5%) in dihydrate/tetrahydrate ratio between granules and compressed tablets indicates compression-induced transformation [3].

Protocol 3: Direct Compression of HPMC Matrix Tablets

This protocol outlines the manufacturing of once-daily controlled-release matrix tablets using direct compression technology.

Formulation:

This compound (85.0%), HPMC K4M (8.0%), microcrystalline cellulose (5.0%), magnesium stearate (1.0%), and colloidal silicon dioxide (1.0%).

Procedure: